What is Farrerol and its chemical structure
What is Farrerol and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farrerol (B190892) is a natural flavanone (B1672756) predominantly isolated from the leaves of Rhododendron dauricum L.[1], a plant with a history of use in traditional medicine for respiratory ailments.[1] Modern pharmacological research has revealed a broader spectrum of biological activities, including potent anti-inflammatory, antioxidant, antitumor, and neuroprotective effects.[1] These properties are attributed to its ability to modulate key cellular signaling pathways, such as the NF-κB, Nrf2/Keap1, Akt/mTOR, and MAPK pathways. This technical guide provides an in-depth overview of farrerol, its chemical properties, and its multifaceted pharmacological effects, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.
Chemical Structure and Properties
Farrerol, a dihydroflavonoid, possesses a characteristic flavanone core structure.[2] It is chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one.[3]
| Identifier | Value |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one[3] |
| Molecular Formula | C₁₇H₁₆O₅[3] |
| Molecular Weight | 300.30 g/mol [3] |
| CAS Number | 24211-30-1[3] |
| SMILES | CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C)O[3] |
| InChI | InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1[3] |
Pharmacological Activities and Quantitative Data
Farrerol exhibits a wide range of biological effects, many of which have been quantified in various experimental models.
Antiproliferative and Cytotoxic Activity
Farrerol has demonstrated inhibitory effects on the proliferation of several cancer cell lines.
| Cell Line | Assay | IC₅₀ Value | Incubation Time |
| HCT116 (colorectal cancer) | CCK-8 | 72.11 µmol/L | 24 h[4] |
| HT-29 (colorectal cancer) | CCK-8 | Not specified, but showed growth inhibitory effects | Not specified[5] |
| MCF-7 (breast cancer) | MTT | Dose-dependent decrease in viability at 40, 80, 160 µM | 24h and 48h[6] |
Enzyme Inhibition
Farrerol and its enantiomers have been shown to inhibit various cytochrome P450 (CYP) enzymes, which has implications for drug metabolism and potential drug-drug interactions.
| Enzyme | Inhibitor | IC₅₀ Value (µmol/L) |
| CYP1A2 | (+)-farrerol | 0.588[5] |
| CYP1A2 | (-)-farrerol | 1.02[5] |
| CYP2C9 | (+)-farrerol | 1.97[5] |
| CYP2C9 | (-)-farrerol | 1.57[5] |
| CYP2C19 | (+)-farrerol | 1.61[5] |
| CYP2C19 | (-)-farrerol | 2.07[5] |
| CYP3A4/5 | (-)-farrerol | 20.9[5] |
Pharmacokinetic Parameters
Pharmacokinetic studies in rats have revealed stereoselective disposition of farrerol enantiomers.
| Parameter | (+)-farrerol | (-)-farrerol | Notes |
| Cₘₐₓ (liver) | Lower than (-)-farrerol | 148.4 µg/g | Following oral administration.[5] |
| AUC₀₋₂₄ (liver) | Lower than (-)-farrerol | 1200.9 µg/g*h | Following oral administration.[5] |
| Cₘₐₓ (plasma) | 2662.74 ng/mL | Lower than (+)-farrerol | Following intravenous administration of 4 mg/kg racemate.[5] |
Key Signaling Pathways Modulated by Farrerol
Farrerol exerts its biological effects by modulating several critical intracellular signaling pathways.
Nrf2/Keap1 Signaling Pathway
Farrerol is a known activator of the Nrf2/Keap1 pathway, a key regulator of cellular antioxidant responses.[3][7][8]
Caption: Farrerol activates the Nrf2/Keap1 pathway.
NF-κB Signaling Pathway
Farrerol has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1][9]
Caption: Farrerol inhibits the NF-κB signaling pathway.
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway, crucial for cell growth and proliferation, is also modulated by farrerol.
Caption: Farrerol modulates the Akt/mTOR signaling pathway.
MAPK Signaling Pathway
Farrerol has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in various cellular processes including inflammation and apoptosis.
Caption: Farrerol modulates the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving farrerol.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of farrerol on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
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Cell Seeding: Plate cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to adhere overnight.
-
Treatment: Treat cells with various concentrations of farrerol (e.g., 0, 10, 20, 40, 80, 160 µM) for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is used to determine the effect of farrerol on the expression and phosphorylation of specific proteins in signaling pathways.
Caption: General workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Treat cells with farrerol, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Model of Obstructive Uropathy (Unilateral Ureteral Obstruction - UUO)
This model is used to investigate the protective effects of farrerol against renal injury and fibrosis.[10]
Protocol:
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Animals: Use male C57BL/6J mice (7 weeks old).[10]
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UUO Surgery: Anesthetize the mice and, under sterile conditions, ligate the left ureter at two points with 4-0 silk suture. For the sham group, mobilize the ureter without ligation.
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Farrerol Administration: Administer farrerol (e.g., 20 mg/kg) or vehicle intraperitoneally daily for a specified period (e.g., 8 consecutive days).[10]
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Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.
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Analysis: Analyze serum for markers of renal function (e.g., BUN). Process kidney tissues for histology (H&E and Masson's trichrome staining), immunohistochemistry (e.g., for α-SMA), and western blotting to assess markers of fibrosis, inflammation, and apoptosis.[10]
Conclusion
Farrerol is a promising natural compound with a diverse range of pharmacological activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation underscores its therapeutic potential for a variety of diseases. This technical guide provides a solid foundation of its chemical properties, quantitative biological data, and detailed experimental protocols to facilitate further research and development of farrerol-based therapeutics. Future studies should focus on its clinical efficacy, safety profile, and pharmacokinetic properties in humans.
References
- 1. The pharmacological properties and corresponding mechanisms of farrerol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete Study of Farrerol Metabolites Produced In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farrerol attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Farrerol inhibits proliferation and migration of colorectal cancer via the VEGF signaling pathway: evidence from network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Farrerol Directly Targets GSK-3β to Activate Nrf2-ARE Pathway and Protect EA.hy926 Cells against Oxidative Stress-Induced Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farrerol Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Different Effects of Farrerol on an OVA-Induced Allergic Asthma and LPS-induced Acute Lung Injury - Public Library of Science - Figshare [plos.figshare.com]
- 10. Antioxidant, Anti-Apoptotic, and Anti-Inflammatory Effects of Farrerol in a Mouse Model of Obstructive Uropathy - PMC [pmc.ncbi.nlm.nih.gov]
